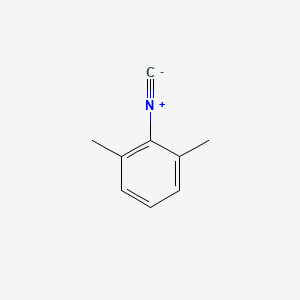
2,6-Dimethylphenyl isocyanide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,6-Dimethylphenyl isocyanide can involve various chemical reactions, highlighting its versatility. One method includes the reaction between benzoyl isothiocyanate and 2,6-dimethylphenyl isocyanide, resulting in the formation of a sterically congested ten-membered ring containing the S–S–S moiety in nearly quantitative yield (Yavari & Djahaniani, 2010). Another synthesis approach involves isocyanide insertion into the Palladium−Carbon bond of complexes, showcasing the compound's reactivity and potential for forming complex structures (Delis et al., 1997).
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylphenyl isocyanide and its derivatives has been a subject of study, revealing the compound's ability to form diverse and complex structures. For instance, the dimerization of 2,6-dimethylphenyl isocyanide with MeLi followed by treatment with Me3SiCl gave a title compound adopting a trans configuration, highlighting the molecule's structural flexibility and the role of C—H⋯π interactions in stabilizing these structures (Loroño-González, 2006).
Chemical Reactions and Properties
2,6-Dimethylphenyl isocyanide participates in various chemical reactions, indicating its significant chemical properties. For example, it reacts with benzoyl isothiocyanate in a clean one-pot reaction to afford a complex structure, demonstrating its reactivity and potential in synthetic chemistry (Yavari & Djahaniani, 2010). Additionally, its insertion into the Palladium−Carbon bond of complexes highlights its utility in the formation of complex metal-organic frameworks (Delis et al., 1997).
Applications De Recherche Scientifique
Application in Polymer Science
- Field : Polymer Science
- Summary of Application : 2,6-Dimethylphenyl isocyanide is used in isocyanide-based multicomponent reactions (MCRs), specifically the Passerini and Ugi reactions, which are important tools for macromolecular design due to their modular character .
- Methods of Application : The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxycarboxamide . The Ugi four-component reaction (U-4CR) involves the reaction of a carboxylic acid, a ketone or aldehyde, an isocyanide, and a primary amine as the fourth component to generate an α-aminoacylamide .
- Results or Outcomes : These reactions have been traditionally employed in combinatorial or medicinal chemistry and are among the most well-established methods for macromolecular design .
Application in Liquid Chromatography
- Field : Analytical Chemistry
- Summary of Application : 2,6-Dimethylphenyl isocyanide is used as a chiral stationary phase in normal-phase liquid chromatography .
- Methods of Application : In normal-phase liquid chromatography, the stationary phase is polar and the mobile phase is nonpolar. The compound 2,6-Dimethylphenyl isocyanide, being chiral, can separate enantiomers based on their differential interactions with the stationary phase .
- Results or Outcomes : This application allows for the separation of complex mixtures and the analysis of chiral compounds .
Synthesis of Homoleptic Metallaamidine Complex
- Field : Inorganic Chemistry
- Summary of Application : 2,6-Dimethylphenyl isocyanide is used in the synthesis of homoleptic metallaamidine complex .
- Methods of Application : The compound reacts with Mo(NMe2)4 to form the complex Mo(η2-Me2NCN-2,6-C6H3)4 .
- Results or Outcomes : This reaction results in the formation of a new complex that can be used in further chemical reactions .
Preparation of N-(2,6-dimethylphenyl)diphenyliminocyclobutenone
- Field : Organic Chemistry
- Summary of Application : 2,6-Dimethylphenyl isocyanide is used in the synthesis of N-(2,6-dimethylphenyl)diphenyliminocyclobutenone .
- Methods of Application : The compound reacts with diphenylcyclopropenone in the presence of triphenylphosphine as a catalyst .
- Results or Outcomes : This reaction results in the formation of N-(2,6-dimethylphenyl)diphenyliminocyclobutenone .
(4+1) Cycloaddition Reaction with α,β-Unsaturated Ketones
- Field : Organic Chemistry
- Summary of Application : 2,6-Dimethylphenyl isocyanide can undergo (4+1) cycloaddition reaction with certain α,β-unsaturated ketones .
- Methods of Application : The reaction is carried out in the presence of GaCl3 as a catalyst .
- Results or Outcomes : The reaction gives the corresponding unsaturated lactones .
Synthesis of Tris(2,6-dimethylphenylimido)methylrhenium(VII)
- Field : Inorganic Chemistry
- Summary of Application : 2,6-Dimethylphenyl isocyanide is used in the synthesis of tris(2,6-dimethylphenylimido)methylrhenium(VII) .
- Methods of Application : The compound reacts with methylrhenium to form the complex .
- Results or Outcomes : This reaction results in the formation of a new complex that can be used in further chemical reactions .
Preparation of 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea
- Field : Organic Chemistry
- Summary of Application : 2,6-Dimethylphenyl isocyanide is used in the synthesis of 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea .
- Methods of Application : The compound reacts with 2-isopropylphenylamine to form the urea derivative .
- Results or Outcomes : This reaction results in the formation of a new urea derivative .
Safety And Hazards
When handling 2,6-Dimethylphenyl isocyanide, it is recommended to wash face, hands, and any exposed skin thoroughly. It is advised not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. It is also advised not to breathe dust, fume, gas, mist, vapors, or spray. This product should be used only outdoors or in a well-ventilated area. Respiratory protection should be worn .
Propriétés
IUPAC Name |
2-isocyano-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJLFZHMJDSJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182048 | |
| Record name | 2,6-Dimethylphenylisonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenyl isocyanide | |
CAS RN |
2769-71-3 | |
| Record name | 2,6-Dimethylphenyl isocyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2769-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylphenyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002769713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylphenyl isocyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethylphenylisonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-xylyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-XYLYL ISONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD977ELU5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


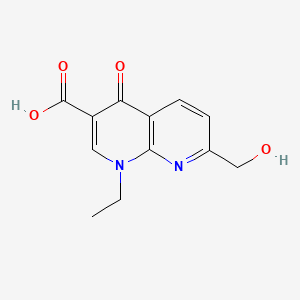
![2-bromo-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B1223117.png)
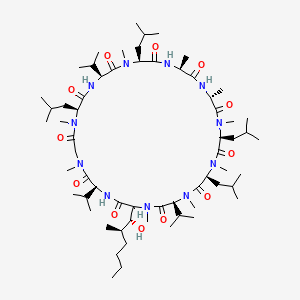
![3H-Naphtho[2,1-b]pyran-3-one](/img/structure/B1223121.png)
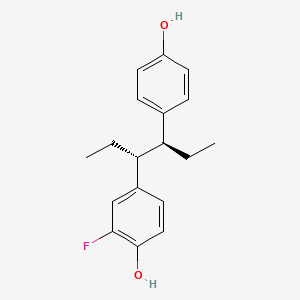
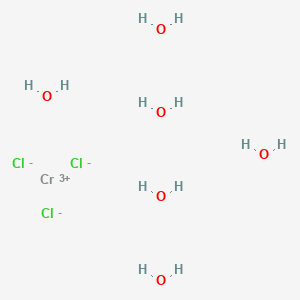
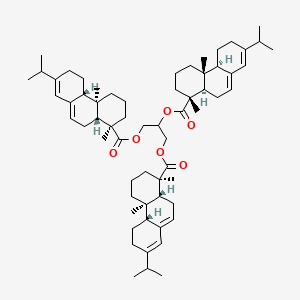

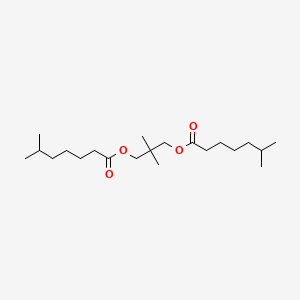
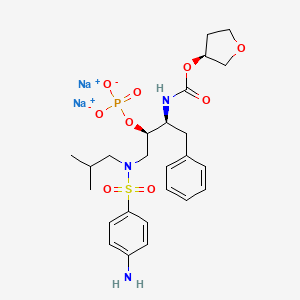
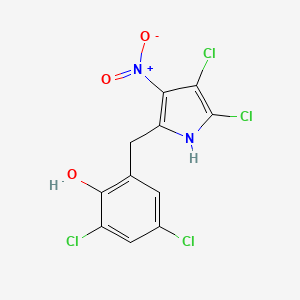
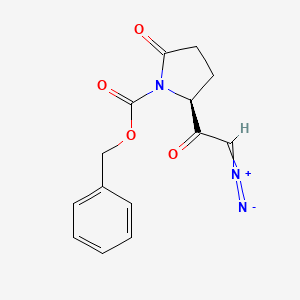
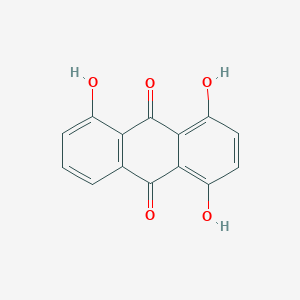
![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-phenyl-4-quinazolinone](/img/structure/B1223138.png)